N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-16-5-12-22-23(13-16)32-24(25(28)26-19-7-6-17(2)18(3)14-19)15-27(22)33(29,30)21-10-8-20(31-4)9-11-21/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
IFUZMRMXGQCTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: Various functional groups such as methoxy, sulfonyl, and carboxamide are introduced through specific reagents and catalysts.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting cellular pathways involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Conclusion
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
